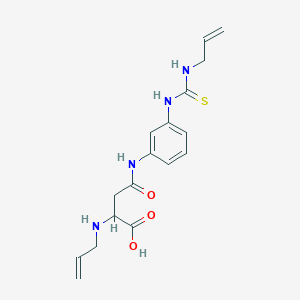
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- CAS Number : 1047981-76-9
The structure features an allylamino group, a phenyl ring substituted with a thiourea moiety, and a ketone functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression, although specific pathways need further elucidation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antiproliferative | Cell viability assays on cancer cell lines | IC50 values indicated significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Antioxidant activity | DPPH radical scavenging assay | Demonstrated effective scavenging of free radicals, comparable to known antioxidants. |
| Study 3 | Enzyme inhibition | Enzyme kinetic assays | Inhibited specific glycosidases with IC50 values in the low micromolar range. |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Therapy : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal cell death, indicating a possible role in neuroprotection.
- Anti-inflammatory Properties : Research showed that this compound could reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
特性
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-8-18-14(16(23)24)11-15(22)20-12-6-5-7-13(10-12)21-17(25)19-9-4-2/h3-7,10,14,18H,1-2,8-9,11H2,(H,20,22)(H,23,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVIGXWYMHJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














